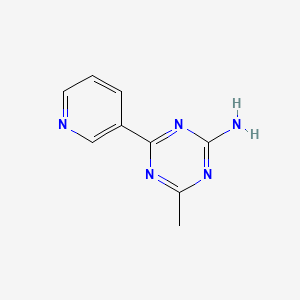
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a methyl group and a pyridinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-6-chloro-1,3,5-triazine with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学的研究の応用
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with its targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
4-Methyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine: Similar structure but with the pyridinyl group at a different position.
4-Methyl-6-(pyridin-4-yl)-1,3,5-triazin-2-amine: Another positional isomer with the pyridinyl group at the 4-position.
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-thiol: Contains a thiol group instead of an amine group.
Uniqueness
4-Methyl-6-(pyridin-3-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
119294-49-4 |
|---|---|
分子式 |
C9H9N5 |
分子量 |
187.20 g/mol |
IUPAC名 |
4-methyl-6-pyridin-3-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H9N5/c1-6-12-8(14-9(10)13-6)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13,14) |
InChIキー |
VRYFBXFHFPHQSR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC(=N1)N)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


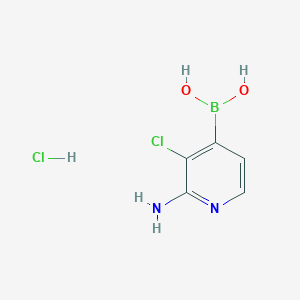
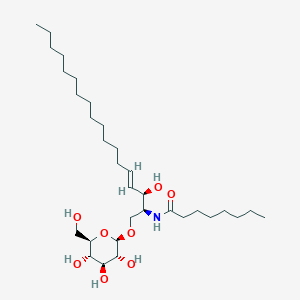
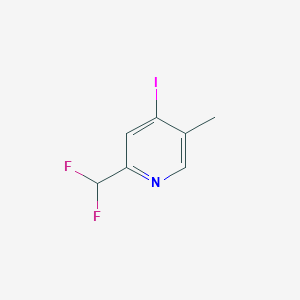
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
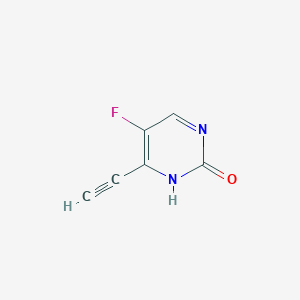
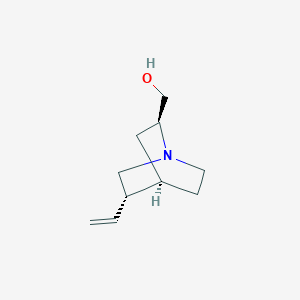

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
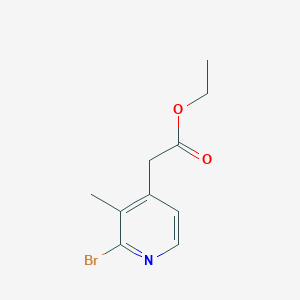

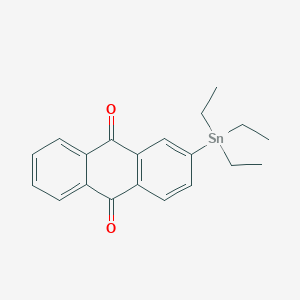

![N-Methyl-1-(pyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B13131721.png)
